molecular formula C10H7F5O2 B13559108 2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone

2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone

Katalognummer: B13559108
Molekulargewicht: 254.15 g/mol
InChI-Schlüssel: HJIGFMOXQKSHFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone is a synthetic organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone typically involves multi-step organic reactions. One possible route includes:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2-methoxy-5-trifluoromethyl-benzene.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Ketone Formation: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale manufacturing. This includes using continuous flow reactors, efficient catalysts, and cost-effective reagents to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals.

    Medicine: Investigation as a potential drug candidate due to its unique functional groups.

    Industry: Application in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-1-(2-methoxyphenyl)-ethanone: Lacks the trifluoromethyl group.

    2,2-Difluoro-1-(2-trifluoromethylphenyl)-ethanone: Lacks the methoxy group.

    2,2-Difluoro-1-(2-methoxy-5-methylphenyl)-ethanone: Methyl group instead of trifluoromethyl.

Eigenschaften

Molekularformel

C10H7F5O2

Molekulargewicht

254.15 g/mol

IUPAC-Name

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H7F5O2/c1-17-7-3-2-5(10(13,14)15)4-6(7)8(16)9(11)12/h2-4,9H,1H3

InChI-Schlüssel

HJIGFMOXQKSHFQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.